ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that combines several functional groups and aromatic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate to form the corresponding hydrazide . This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave irradiation to accelerate reactions and solvent-free conditions to minimize waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic systems in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structural features, such as:
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- 3-(2-Fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Uniqueness
Ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its combination of fluorophenyl, chromene, and thieno[3,4-d]pyridazine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
ethyl 3-(2-fluorophenyl)-4-oxo-5-[(2-oxochromene-3-carbonyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16FN3O6S/c1-2-34-25(33)20-15-12-36-22(19(15)23(31)29(28-20)17-9-5-4-8-16(17)26)27-21(30)14-11-13-7-3-6-10-18(13)35-24(14)32/h3-12H,2H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBVZKCHZNPGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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